molecular formula C10H13BrN2O3 B567747 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide CAS No. 1250036-97-5

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Cat. No. B567747
M. Wt: 289.129
InChI Key: ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
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Description

“5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The molecular formula of this compound is C10H13BrN2O3 .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” consists of a pyridine ring with a bromine atom at the 5th position and a carboxamide group at the 3rd position . The carboxamide group is further substituted with a 2,2-dimethoxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” include a molecular weight of 289.13 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

Nicotinamide derivatives, including brominated versions, have been extensively studied for their synthetic pathways and chemical characteristics. For example, the synthesis of 5-bromo-nicotinonitrile, involving 5-bromo-nicotinamide as an intermediate, demonstrates the importance of these compounds in organic synthesis. The process involves chlorination, ammonium aqueous reaction, and oxidation to achieve high yields of targeted products. The structures of the intermediates and the final product are characterized using FT-IR and 1H NMR, indicating the precision in synthesizing specific nicotinamide derivatives (Chen Qi-fan, 2010).

Supramolecular Chemistry

The role of nicotinamide in the formation of supramolecular structures is significant. It has been used as a supramolecular reagent in synthesizing copper(II) complexes with various halogenobenzoates. These complexes are studied for their structure and EPR spectra, highlighting the potential of nicotinamide derivatives in creating complex structures with potential applications in material science and catalysis (J. Halaška et al., 2016).

Catalytic and Magnetic Studies

Research on dimeric lanthanide compounds involving 5-bromo-nicotinate showcases the versatility of nicotinamide derivatives in catalysis and magnetic studies. These compounds exhibit excellent catalytic performance in olefin epoxidation reactions and demonstrate interesting magnetic properties, suggesting their utility in catalytic processes and materials science (R. Sen et al., 2010).

Biological Applications

Nicotinamide and its derivatives have been explored for their biological applications, including their role in promoting cell survival and differentiation. Although not directly related to "5-bromo-N-(2,2-dimethoxyethyl)nicotinamide," studies on nicotinamide's effects on cell biology provide insights into the potential biological implications of its derivatives. Nicotinamide is known to act as an antioxidant and has been involved in various oxidation-reduction reactions in biological systems, suggesting its importance in cellular metabolism and potential therapeutic applications (N. Otte, C. Borelli, H. C. Korting, 2005).

properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CN=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733937
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

CAS RN

1250036-97-5
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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